Remifentanil Acid Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Remifentanil Acid Hydrochloride is a potent, ultra-short-acting synthetic opioid analgesic used primarily in anesthesia. It is known for its rapid onset and short duration of action, making it highly effective for pain management during surgical procedures . This compound is a specific mu-type-opioid receptor agonist, which means it reduces sympathetic nervous system tone, causes respiratory depression, and provides analgesia .

准备方法

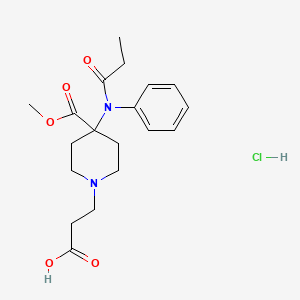

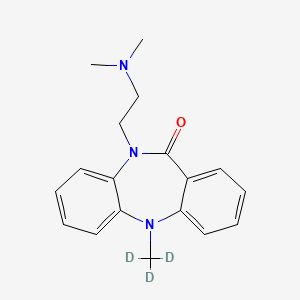

Synthetic Routes and Reaction Conditions: The compound is chemically related to fentanyl, alfentanil, and sufentanil, and is synthesized as the hydrochloride salt of 3-(4-methoxycarbonyl-4-[(1-oxopropyl)-phenylamino]-1-piperidine) propanoic acid, methyl ester .

Industrial Production Methods: In industrial settings, Remifentanil Acid Hydrochloride is produced as a water-soluble lyophilized powder containing the free base and glycine as a vehicle to buffer the solution . The powder is reconstituted in water or a 5% dextrose solution for injection .

化学反应分析

Types of Reactions: Remifentanil Acid Hydrochloride undergoes hydrolysis by non-specific tissue esterases, leading to rapid systemic elimination . The primary reaction it undergoes is ester hydrolysis, which converts the compound into its carboxylic acid metabolite .

Common Reagents and Conditions: The hydrolysis reaction is facilitated by blood and tissue esterases, and does not require specific reagents . The reaction conditions are typically physiological, occurring at body temperature and pH .

Major Products Formed: The major product formed from the hydrolysis of this compound is its carboxylic acid metabolite, which is significantly less potent than the parent compound .

科学研究应用

Remifentanil Acid Hydrochloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In medicine, it is used for the induction and maintenance of general anesthesia, as well as for immediate postoperative analgesia . Its rapid onset and short duration of action make it ideal for use in monitored anesthesia care sedation . In biological research, it is used to study the effects of mu-opioid receptor agonists on the nervous system . Additionally, it is used in the development of new analgesic drugs and in the study of pain management techniques .

作用机制

Remifentanil Acid Hydrochloride is chemically related to other synthetic opioids such as fentanyl, alfentanil, and sufentanil . Compared to these compounds, this compound has a much shorter duration of action and does not accumulate in the body during prolonged infusion . This is due to its rapid hydrolysis by non-specific tissue esterases . Fentanyl, for example, has a longer duration of action and can accumulate in the body, leading to prolonged respiratory depression . Alfentanil and sufentanil also have longer durations of action compared to this compound .

相似化合物的比较

属性

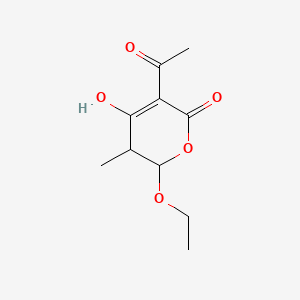

分子式 |

C19H27ClN2O5 |

|---|---|

分子量 |

398.9 g/mol |

IUPAC 名称 |

3-[4-methoxycarbonyl-4-(N-propanoylanilino)piperidin-1-yl]propanoic acid;hydrochloride |

InChI |

InChI=1S/C19H26N2O5.ClH/c1-3-16(22)21(15-7-5-4-6-8-15)19(18(25)26-2)10-13-20(14-11-19)12-9-17(23)24;/h4-8H,3,9-14H2,1-2H3,(H,23,24);1H |

InChI 键 |

BNPXQXSKFGQFDL-UHFFFAOYSA-N |

规范 SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)O)C(=O)OC.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)

![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)

![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B13838187.png)

![6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt](/img/structure/B13838189.png)